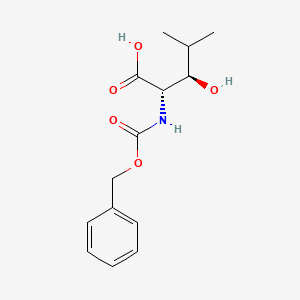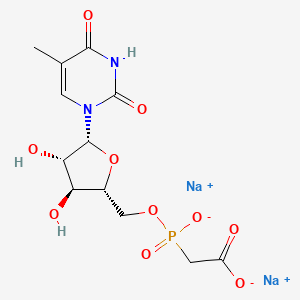
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C6H15N3·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride typically involves the reaction of pyrrolidine with hydrazine derivatives. One common method involves the reaction of pyrrolidine with hydrazine hydrate under controlled conditions to form 1-(2-Hydrazinoethyl)pyrrolidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and purification techniques.
Chemical Reactions Analysis
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones or oximes, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of nitrogen-containing heterocycles.
Biology: This compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(2-Hydrazinoethyl)pyrrolidine dihydrochloride can be compared with other similar compounds, such as:
- 3-Hydrazino-6-phenylpyridazine
- 3-(4-Chlorophenyl)-6-hydrazinopyridazine
- 6-Hydrazinoimidazo[1,2-b]pyridazine
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific hydrazinoethyl group, which imparts distinct chemical reactivity and biological properties .
Properties
Molecular Formula |
C6H17Cl2N3 |
|---|---|
Molecular Weight |
202.12 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C6H15N3.2ClH/c7-8-3-6-9-4-1-2-5-9;;/h8H,1-7H2;2*1H |
InChI Key |
QQGNXQIWDSKQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)

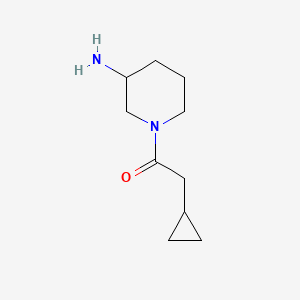
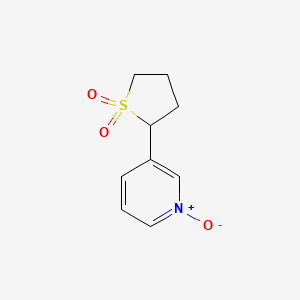
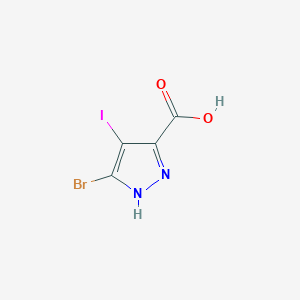

![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
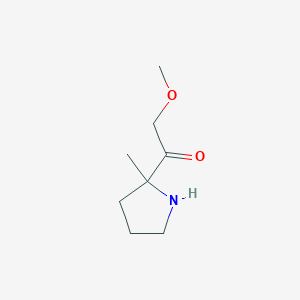
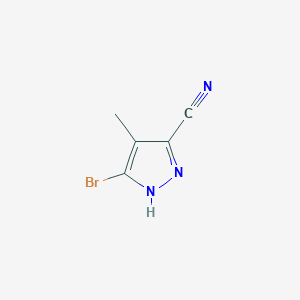
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
